8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573685
InChI: InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
SMILES: COC(=O)C1=CN2C=CN=C2C(=C1)I
Molecular Formula: C9H7IN2O2
Molecular Weight: 302.07 g/mol

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13573685

Molecular Formula: C9H7IN2O2

Molecular Weight: 302.07 g/mol

* For research use only. Not for human or veterinary use.

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester -

Specification

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
IUPAC Name methyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Standard InChI Key CLQHVLRHFFWZNJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=CN=C2C(=C1)I
Canonical SMILES COC(=O)C1=CN2C=CN=C2C(=C1)I

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS: 1086386-13-1, 1823624-38-9) exhibits the following definitive characteristics:

PropertyValue
Molecular FormulaC₉H₇IN₂O₂
Molecular Weight302.07 g/mol
IUPAC NameMethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
SMILESCOC(=O)C₁=CN₂C=CN=C₂C(=C₁)I
InChI KeyCLQHVLRHFFWZNJ-UHFFFAOYSA-N
PubChem CID86767747

The iodine atom at position 8 introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions . The methyl ester group enhances solubility in organic solvents, facilitating its use in synthetic workflows .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, related imidazo[1,2-a]pyridines exhibit planar heterocyclic cores with bond lengths of 1.34–1.38 Å for the conjugated system . Infrared spectroscopy of the methyl ester group typically shows a strong C=O stretch at 1,720–1,740 cm⁻¹ and ester C-O vibrations near 1,250 cm⁻¹ . Nuclear magnetic resonance (NMR) data predict the following signals:

  • ¹H NMR: Methyl ester protons at δ 3.9–4.1 ppm, aromatic protons between δ 7.2–8.5 ppm.

  • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm, iodinated aromatic carbon at δ 90–100 ppm.

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis involves a three-step sequence starting from commercially available imidazo[1,2-a]pyridine precursors :

  • Iodination: Electrophilic iodination at position 8 using iodine monochloride (ICl) in acetic acid at 60–80°C.

  • Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation under CO atmosphere .

  • Esterification: Treatment with methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .

Reaction yields vary between 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Critical Reaction Parameters

  • Temperature Control: Iodination proceeds optimally at 70°C; higher temperatures promote diiodination byproducts.

  • Catalyst Selection: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in carboxylation steps, reducing side reactions .

  • Solvent Systems: Dichloromethane (DCM) minimizes ester hydrolysis during workup compared to tetrahydrofuran (THF) .

Research Applications and Biological Relevance

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . For example:

  • Anticancer Agents: Suzuki-Miyaura coupling of the iodine moiety with boronic acids generates biaryl derivatives targeting EGFR and VEGFR-2 .

  • Antimicrobials: Quaternary ammonium derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties, with emission maxima tunable between 450–600 nm via ligand modification . The iodine atom also facilitates halogen bonding in crystal engineering, enabling precise control over supramolecular architectures .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey SubstituentsPrimary Applications
8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylateC₁₀H₉BrIN₃O₄Nitro, ethyl ester, HBrElectrophilic nitration studies
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acidC₈H₅IN₂O₂Carboxylic acid at C8Radiolabeling probes
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acidC₉H₈N₂O₂Methyl at C3, carboxylic acidCOX-2 inhibition

The 8-iodo derivative’s higher molecular weight (302.07 vs. 176.17 g/mol for non-iodinated analogs) impacts pharmacokinetic properties, increasing lipophilicity (LogP ≈ 2.1 vs. 1.1) .

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